molecular formula C9H15N3O B2421542 3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine CAS No. 1820649-67-9

3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine

Cat. No.: B2421542
CAS No.: 1820649-67-9
M. Wt: 181.239
InChI Key: VFKMPRBJWCWEAU-UHFFFAOYSA-N
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Description

3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 g/mol It is characterized by the presence of an ethoxy group, a pyrazolyl group, and a cyclobutanamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with hydrazine to form ethyl 2-hydrazinylacetate, which is then cyclized with 1,3-dibromopropane to yield the cyclobutanamine core. Subsequent substitution reactions introduce the ethoxy and pyrazolyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-2-(1H-imidazol-1-yl)cyclobutan-1-amine
  • 3-ethoxy-2-(1H-triazol-1-yl)cyclobutan-1-amine
  • 3-ethoxy-2-(1H-tetrazol-1-yl)cyclobutan-1-amine

Uniqueness

3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-ethoxy-2-pyrazol-1-ylcyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-13-8-6-7(10)9(8)12-5-3-4-11-12/h3-5,7-9H,2,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKMPRBJWCWEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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